N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide
Overview
Description
N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is an organic compound with the molecular formula C16H17BrN2O It is a derivative of ethanediamide, where one of the nitrogen atoms is substituted with a benzyl group and the other with a 4-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide typically involves the reaction of benzylamine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethanediamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(4-bromo-2-methylphenyl)benzamide
- N-benzyl-N’-(4-bromo-2-methylphenyl)propionamide
- N-benzyl-N’-(4-bromo-2-methylphenyl)butanediamide
Uniqueness
N-benzyl-N’-(4-bromo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and 4-bromo-2-methylphenyl groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-benzyl-N'-(4-bromo-2-methylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKSFHKUZWGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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